BenchChemオンラインストアへようこそ!

(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate

Asymmetric catalysis Chiral ligand synthesis SPD ligands

This (5S,6S)-1-azaspiro[4.4]nonan-6-yl acetate is a stereochemically defined building block essential for synthesizing SPD chiral ligands used in transition-metal-catalyzed asymmetric hydrogenations and C–C/C–heteroatom bond formations. The (5S,6S) absolute configuration is critical—racemic or alternative isomers introduce divergent performance in enantioselective catalytic applications and MMP-9 inhibitor SAR studies. The rigid spiro[4.4]nonane core with acetate functionality provides a versatile handle for hydrolysis, nucleophilic substitution, or transesterification, enabling downstream derivatization while maintaining conformational constraint.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B15360369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCC12CCCN2
InChIInChI=1S/C10H17NO2/c1-8(12)13-9-4-2-5-10(9)6-3-7-11-10/h9,11H,2-7H2,1H3/t9-,10-/m0/s1
InChIKeyLNQINFNLDANURB-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate: Chiral Spirocyclic Building Block for Asymmetric Synthesis and Medicinal Chemistry


(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate (CAS 1787263-48-2, C10H17NO2, MW 183.25 g/mol) is a chiral spirocyclic compound featuring a 1-azaspiro[4.4]nonane core with an acetate ester at the 6-position bearing defined (5S,6S) stereochemistry . The spiro[4.4] framework comprises two fused five-membered rings sharing a single quaternary carbon, with one ring containing a nitrogen atom. This compound belongs to the class of azaspiro derivatives that have garnered attention as chiral building blocks for asymmetric catalysis and as scaffolds in medicinal chemistry programs targeting nicotinic acetylcholine receptors and other biological systems . The acetate functionalization at the 6-position provides a handle for further derivatization while the rigid spirocyclic architecture confers conformational constraint beneficial for stereochemical control in downstream applications [1].

Why (5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate Cannot Be Replaced by Generic Azaspiro Analogs or Racemic Mixtures


Generic substitution with racemic 1-azaspiro[4.4]nonane derivatives, alternative stereoisomers, or azaspiro compounds bearing different ring sizes (e.g., azaspiro[4.5]decane) introduces substantial risk of divergent performance in stereochemically sensitive applications [1]. The (5S,6S) absolute configuration is not a trivial specification—radical bicyclization methods for synthesizing the 1-azaspiro[4.4]nonane skeleton typically yield diastereomeric mixtures with variable trans/cis ratios (11–67% yields), necessitating additional chiral resolution steps to isolate enantiopure material [2]. Substituting with racemic material eliminates the stereochemical purity required for asymmetric catalysis applications where enantioselectivity depends on defined chirality [3]. Furthermore, azaspiro[4.4]nonane derivatives containing the acetate functionality at different positions or bearing alternative ester groups exhibit distinct reactivity profiles and biological target engagement characteristics that preclude simple interchangeability [4].

(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate: Quantitative Differentiation Evidence for Procurement Decision-Making


Defined (5S,6S) Stereochemistry Enables Enantioselective SPD-Type Chiral Ligand Synthesis

The (5S,6S)-1-azaspiro[4.4]nonan-6-yl acetate provides a stereochemically defined precursor for synthesizing SPD (spiro-pyrrolidine) type chiral ligands and catalysts. Patent CN107879967A explicitly discloses that 1-azaspiro[4.4]nonane-6-one, the ketone analog from which the acetate is derived, is prepared via chiral resolution to yield both enantiomeric forms specifically 'for use in the preparation of various types of SPD chiral ligands and chiral catalysts' [1]. In contrast, radical bicyclization methods described by Guerrero-Caicedo et al. produce the 1-azaspiro[4.4]nonane skeleton as diastereomeric mixtures in 11–67% yields with trans configuration preference, requiring subsequent separation steps to obtain stereochemically pure material [2].

Asymmetric catalysis Chiral ligand synthesis SPD ligands

Spiro[4.4] Scaffold Provides Distinct Conformational Rigidity Versus Azaspiro[4.5] and Azaspiro[4.3] Analogs

The 1-azaspiro[4.4]nonane scaffold of the target compound confers a specific conformational profile that differs from related azaspiro frameworks with alternative ring sizes. As noted in comparative structural analysis, 1-azaspiro[4.5]decane features a larger spirocyclic framework (fused five- and six-membered rings) affecting reactivity and binding geometry, while (5R)-1-azaspiro[4.3]heptane presents a smaller framework with potentially distinct pharmacological effects . The spiro[4.4] system adopts a rigid bicyclic conformation with defined spatial orientation of the acetate-substituted cyclopentane ring relative to the pyrrolidine nitrogen, a geometric feature exploited in SPD ligand design for transition-metal-catalyzed asymmetric reactions [1].

Medicinal chemistry Conformational constraint Scaffold optimization

Commercial Purity Specifications Enable Immediate Research Use Without Purification

Commercially available (5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate is supplied with defined purity specifications that support direct research use. Vendors report purity levels of 97% (AiFChem) and 98% (Leyan) for this compound . This contrasts with laboratory-synthesized 1-azaspiro[4.4]nonane derivatives from radical bicyclization methods, which are obtained in variable yields (11–67%) as diastereomeric mixtures requiring chromatographic separation before use [1].

Procurement Purity Quality control

Acetate Functionality at 6-Position Enables Selective Derivatization Distinct from C-9 Acetate Isomers

The target compound bears the acetate group at the 6-position of the 1-azaspiro[4.4]nonane framework, corresponding to the cyclopentane ring carbon. This regiochemistry differs from alternative substitution patterns such as (5S,9S)-1-azaspiro[4.4]nonan-9-yl acetate, which positions the acetate on the pyrrolidine ring carbon . The 6-acetate derivative is derived from 1-azaspiro[4.4]nonane-6-one, a ketone intermediate whose preparation method is explicitly disclosed in patent literature for SPD chiral ligand applications [1]. The distinct spatial positioning of the acetate group relative to the spiro junction nitrogen atom creates a unique vector for subsequent synthetic elaboration compared to C-9 substituted isomers.

Chemical derivatization Regioselectivity Synthetic handles

1-Azaspiro[4.4]nonane Scaffold Demonstrates Matrix Metalloproteinase Inhibitory Activity

The parent 1-azaspiro[4.4]nonane scaffold (CAS 176-03-4) exhibits metalloproteinase inhibitory activity with demonstrated gelatinase inhibition in enzymatic assays. Specifically, 1-azaspiro[4.4]nonane has been shown to reduce SKOV3 cell proliferation rates through inhibition of MMP-9 activity . This biological profile is structurally related to the cephalotaxus alkaloid skeleton, a class of compounds with established anticancer properties [1]. While direct activity data for the acetate derivative are not reported in accessible literature, the presence of the acetate functionality may modulate physicochemical properties (solubility, membrane permeability) while preserving the core scaffold geometry required for target engagement.

MMP inhibition Cancer research Enzymatic assay

CAS-Registered Identity Enables Traceable Procurement and Regulatory Documentation

(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate bears CAS Registry Number 1787263-48-2, a unique chemical identifier that distinguishes it from other azaspiro compounds including the unsubstituted parent 1-azaspiro[4.4]nonane (CAS 176-03-4), racemic mixtures, and positional isomers . This CAS registration provides unequivocal identification for procurement documentation, inventory tracking, and regulatory compliance purposes. Without a CAS number, chemical procurement becomes ambiguous and may result in shipment of incorrect stereoisomers or regioisomers with divergent properties .

CAS registration Procurement compliance Inventory management

(5S,6S)-1-Azaspiro[4.4]nonan-6-yl acetate: Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Catalysis: SPD-Type Chiral Ligand Precursor

The (5S,6S)-1-azaspiro[4.4]nonan-6-yl acetate serves as a stereochemically defined precursor for synthesizing SPD (spiro-pyrrolidine) chiral ligands used in transition-metal-catalyzed asymmetric reactions including hydrogenations, carbon–carbon bond formations, and carbon–heteroatom bond formations [1]. Patent CN107879967A explicitly discloses that 1-azaspiro[4.4]nonane-6-one derivatives—from which the acetate is derived—are prepared via chiral resolution specifically 'for use in the preparation of various types of SPD chiral ligands and chiral catalysts' [2]. The defined (5S,6S) stereochemistry is essential for achieving high enantioselectivity in these catalytic applications.

Medicinal Chemistry: MMP-9 Inhibition and Anticancer Scaffold Development

The 1-azaspiro[4.4]nonane core scaffold demonstrates matrix metalloproteinase-9 (MMP-9) inhibitory activity with demonstrated reduction of SKOV3 ovarian cancer cell proliferation rates [1]. The structural similarity to the cephalotaxus alkaloid skeleton positions this compound class for anticancer drug discovery programs [2]. The acetate derivative provides a functional handle for further synthetic elaboration while maintaining the core spirocyclic geometry required for target engagement.

Organic Synthesis: Chiral Building Block for Stereocontrolled Transformations

The compound provides a rigid spirocyclic framework with defined (5S,6S) stereochemistry and an acetate functionality amenable to hydrolysis, nucleophilic substitution, or transesterification [1]. This combination of stereochemical definition and synthetic versatility supports its use as a chiral building block in asymmetric synthesis programs where control over absolute configuration is paramount [2].

Structure-Activity Relationship (SAR) Studies: Azaspiro Scaffold Optimization

The compound enables comparative SAR studies examining the effects of (i) spiro ring size (spiro[4.4] vs. spiro[4.5] vs. spiro[4.3]), (ii) stereochemistry (5S,6S vs. 5R,6R), and (iii) acetate position (C-6 vs. C-9) on biological activity or catalytic performance [1]. Such systematic investigations require access to structurally defined, high-purity compounds with verified stereochemistry and regiochemistry.

Quote Request

Request a Quote for (5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.